2-Hydroxy-5-methylbenzyl alcohol
Overview
Description
2-Hydroxy-5-methylbenzyl alcohol is a compound related to various hydroxybenzyl alcohols, which are of interest due to their potential applications in pharmaceuticals and as intermediates in organic synthesis. While the papers provided do not directly discuss 2-Hydroxy-5-methylbenzyl alcohol, they do provide insights into similar compounds that can help infer the properties and reactions of the compound .
Synthesis Analysis
The synthesis of related compounds, such as 2-hydroxybenzyl alcohols, can be achieved through various methods. For instance, the palladium-catalyzed carbonylative synthesis of benzofuran-2(3H)-ones from 2-hydroxybenzyl alcohols uses formic acid as the CO source, indicating that 2-hydroxybenzyl alcohols can be intermediates in the synthesis of heterocyclic compounds . Additionally, the ozonolytic synthesis of 2-hydroxybenzyl alcohol for the production of gastrodin suggests that oxidation reactions can be employed to obtain hydroxybenzyl alcohols .
Molecular Structure Analysis
The molecular structure of hydroxybenzyl alcohols can be analyzed through spectroscopic methods. For example, the rotational spectrum of 2-fluorobenzyl alcohol provides information on the spatial arrangement of the hydroxyl group in relation to the aromatic ring . This information can be extrapolated to understand the molecular structure of 2-Hydroxy-5-methylbenzyl alcohol.
Chemical Reactions Analysis
Hydroxybenzyl alcohols can undergo various chemical reactions. The Brønsted acid-catalyzed stereoselective [4+3] cycloadditions of ortho-hydroxybenzyl alcohols with N,N'-cyclic azomethine imines lead to the formation of seven-membered heterocyclic scaffolds . Furthermore, the reaction of 2-hydroxybenzyl alcohols with formalin can result in the formation of benzoxazines, indicating the potential for ring closure reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of hydroxybenzyl alcohols can be influenced by the presence of substituents on the aromatic ring. For instance, the −OH-induced shift from carbon to oxygen acidity in the side-chain deprotonation of methoxybenzyl alcohol radical cations in aqueous solution suggests that the position and nature of substituents can affect the acidity and reactivity of the compound . Additionally, the isolation of hydroxybenzyl alcohol derivatives from natural sources, such as Gastrodia elata, indicates that these compounds can have varying solubilities and reactivities depending on their structure .
Scientific Research Applications
Catalytic Applications
2-Hydroxy-5-methylbenzyl alcohol has been explored in various scientific research areas, particularly in catalysis. For instance, a study by Wang et al. (2006) demonstrated the use of a wool-supported palladium catalyst for the hydration of styrene to α-methylbenzyl alcohol under mild conditions, achieving high yields and showcasing the catalyst's stability and reusability (Wang, Sui, Huang, & Jiang, 2006). This highlights the potential of 2-Hydroxy-5-methylbenzyl alcohol derivatives in catalytic processes.
Synthesis and Chemical Transformations
Gutnov et al. (1999) explored the synthesis of benzofuran derivatives involving 2-Hydroxy-5-methylbenzyl alcohol, indicating its role in the formation of complex organic compounds (Gutnov, Butin, Abaev, Krapivin, & Zavodnik, 1999). Similarly, Yoo, Kim Hye, and Kyu (1990) introduced 4-Methoxy-α-methylbenzyl alcohol as a protecting group for carboxylic acids, showcasing the versatility of this compound in organic synthesis (Yoo, Kim Hye, & Kyu, 1990).
Biocatalysis and Green Chemistry
Dai et al. (2010) demonstrated the use of Cellulosimicrobium cellulans as a biocatalyst for the hydroxylation of toluenes to benzyl alcohols, including 4-methylbenzyl alcohol, emphasizing the role of biocatalysis in producing such compounds (Dai, Wu, Wang, Chen, & Li, 2010).
Photocatalysis
Higashimoto et al. (2009) investigated the photocatalytic oxidation of benzyl alcohol and its derivatives, including 4-methylbenzyl alcohol, on titanium dioxide, shedding light on the potential of photocatalysis in converting these compounds into valuable chemicals (Higashimoto, Kitao, Yoshida, Sakura, Azuma, Ohue, & Sakata, 2009).
Safety And Hazards
properties
IUPAC Name |
2-(hydroxymethyl)-4-methylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-6-2-3-8(10)7(4-6)5-9/h2-4,9-10H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUVDVLYXIZFDRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70292778 | |
Record name | 2-(Hydroxymethyl)-4-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70292778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-5-methylbenzyl alcohol | |
CAS RN |
4383-07-7 | |
Record name | 2-Hydroxy-5-methylbenzyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004383077 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4383-07-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85475 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(Hydroxymethyl)-4-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70292778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-HYDROXY-5-METHYLBENZYL ALCOHOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19A102730X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.